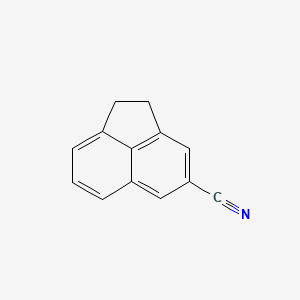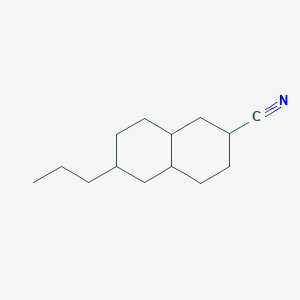
4-Nitrophenyl (4-methoxyphenyl)methylphosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrophenyl (4-methoxyphenyl)methylphosphinate is an organic compound with the molecular formula C14H14NO5P It is a derivative of phosphinic acid, featuring both nitrophenyl and methoxyphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl (4-methoxyphenyl)methylphosphinate typically involves the reaction of 4-nitrophenol with 4-methoxybenzyl chloride in the presence of a phosphinic acid derivative. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for efficiency, cost-effectiveness, and safety, ensuring that the compound is produced in sufficient quantities for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitrophenyl (4-methoxyphenyl)methylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-aminophenyl (4-methoxyphenyl)methylphosphinate, while oxidation can produce phosphine oxides .
Wissenschaftliche Forschungsanwendungen
4-Nitrophenyl (4-methoxyphenyl)methylphosphinate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Nitrophenyl (4-methoxyphenyl)methylphosphinate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction is often mediated through the nitrophenyl and methoxyphenyl groups, which can form specific interactions with the enzyme’s active site residues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenyl methylphosphonate: Similar structure but lacks the methoxyphenyl group.
Methyl 4-nitrophenyl sulfone: Contains a sulfone group instead of a phosphinate group.
Methanone, (4-nitrophenyl)phenyl-: Features a ketone group instead of a phosphinate group.
Uniqueness
4-Nitrophenyl (4-methoxyphenyl)methylphosphinate is unique due to the presence of both nitrophenyl and methoxyphenyl groups attached to the phosphinate moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
81349-01-1 |
|---|---|
Molekularformel |
C14H14NO5P |
Molekulargewicht |
307.24 g/mol |
IUPAC-Name |
1-[(4-methoxyphenyl)-methylphosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C14H14NO5P/c1-19-12-7-9-14(10-8-12)21(2,18)20-13-5-3-11(4-6-13)15(16)17/h3-10H,1-2H3 |
InChI-Schlüssel |
SEDGVEDGMFGPHD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)P(=O)(C)OC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl ({[2-(4-methylphenyl)hydrazinylidene]methyl}sulfanyl)acetate](/img/structure/B14409675.png)
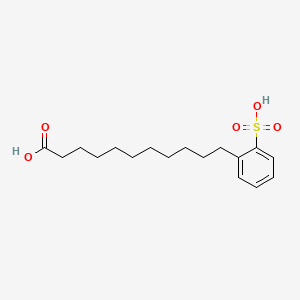

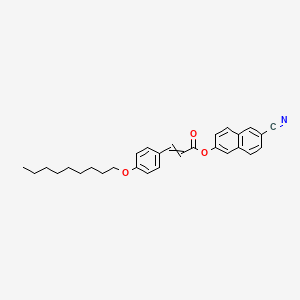


![(1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium nitrate](/img/structure/B14409733.png)
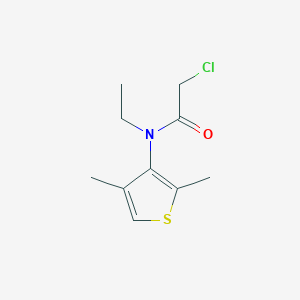
![1-(8-Methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)butane-1,3-dione](/img/structure/B14409749.png)


